Demethyl Bromo Memantine
Description
Properties
Molecular Formula |
C₁₁H₁₈BrN |
|---|---|
Molecular Weight |
244.17 |
Synonyms |
1-Bromo-3-methyl Adamantamine; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Demethyl Bromo Memantine
Strategic Approaches to Adamantane (B196018) Functionalization
The functionalization of the adamantane scaffold is a critical aspect of synthesizing derivatives such as Demethyl Bromo Memantine (B1676192). The inert nature of the C-H bonds of the adamantane cage necessitates specific chemical strategies to introduce substituents in a controlled and regioselective manner.
Regioselective Bromination Techniques
The introduction of a bromine atom at a specific bridgehead position of the adamantane core is a key step in the synthesis of brominated adamantane derivatives. The regioselectivity of this reaction is influenced by the directing effects of any pre-existing substituents on the adamantane cage.
In the context of synthesizing a monomethylated bromo-adamantane derivative, the bromination of 1-methyladamantane (B139842) would be a crucial step. The methyl group, being an activating group, can influence the position of the incoming bromine atom. Typically, electrophilic substitution on the adamantane cage favors the bridgehead positions due to the greater stability of the resulting tertiary carbocation intermediate. The bromination of 2-methyladamantane (B1584094) with hot bromine has been shown to yield a mixture of products, including substitution at the bridgehead positions. rsc.org For a targeted synthesis of a 1-bromo-3-methyladamantane (B196020) derivative, a direct bromination of 1-methyladamantane would be a plausible approach.
Common brominating agents for adamantane and its derivatives include elemental bromine, often in the presence of a Lewis acid catalyst, and N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can be optimized to favor the desired isomer and minimize the formation of polybrominated byproducts. The reaction of adamantane with bromine can lead to 1-bromoadamantane, and this methodology can be extended to substituted adamantanes. wikipedia.org
Demethylation Strategies within Adamantane Frameworks
While the direct demethylation of a methyl group from the adamantane cage is a challenging chemical transformation due to the strength of the C-C bond, it is a conceivable, though less common, strategy. More frequently, the synthesis of a demethylated analog would proceed from a precursor that already has the desired number of methyl groups.
However, if one were to consider demethylation, it is more commonly applied to functional groups attached to the adamantane core, such as the N-demethylation of amines. The removal of a methyl group directly from the adamantane skeleton would likely require harsh conditions and may lack selectivity, potentially leading to a mixture of products. Research into the methylation and demethylation of various organic compounds has shown that such transformations can influence their biological properties. nih.gov For a more controlled synthesis of Demethyl Bromo Memantine, a more strategic approach would involve starting with a monomethylated adamantane precursor.
Advanced Synthetic Route Development for this compound
A hypothetical, yet chemically sound, synthetic pathway could begin with the regioselective bromination of 1-methyladamantane to yield 1-bromo-3-methyladamantane. This intermediate could then be subjected to a Ritter-type reaction to introduce an amino group. The Ritter reaction is a well-established method for the synthesis of amides from nitriles and a carbocation source, which can then be hydrolyzed to the corresponding amine. nih.govorganic-chemistry.orgwikipedia.org This approach is commonly used in the synthesis of amantadine (B194251) and memantine. nih.gov
Optimization of Reaction Conditions and Efficiency
The efficiency of the proposed synthetic route would depend on the optimization of each reaction step.
Bromination: The bromination of 1-methyladamantane would need to be carefully controlled to maximize the yield of the desired 1-bromo-3-methyladamantane isomer. This would involve optimizing the choice of brominating agent, solvent, temperature, and reaction time.
Ritter Reaction: The subsequent Ritter reaction with a nitrile (e.g., acetonitrile) in the presence of a strong acid would form an N-acetylated intermediate. The conditions for this reaction, including the acid catalyst, temperature, and work-up procedure, would need to be fine-tuned to ensure high conversion and minimize side reactions.
Hydrolysis: The final step would be the hydrolysis of the amide intermediate to the free amine, this compound. This is typically achieved under acidic or basic conditions. The choice of hydrolysis conditions would need to be compatible with the bromo- and methyl-substituted adamantane core.
Isolation and Purification Protocols for Research-Grade Samples
The isolation and purification of the final product are critical for obtaining a research-grade sample of this compound. A typical work-up procedure following the final hydrolysis step would involve:
Neutralization of the reaction mixture.
Extraction of the crude product into an organic solvent.
Washing of the organic layer to remove any remaining reagents or byproducts.
Drying of the organic layer over an anhydrous salt (e.g., sodium sulfate).
Removal of the solvent under reduced pressure.
The crude product would then be purified using techniques suitable for adamantane derivatives. Recrystallization from an appropriate solvent system is a common method for purifying solid adamantane compounds. For more challenging separations, chromatographic techniques such as column chromatography or preparative gas chromatography could be employed. The purity of the final compound would be assessed using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Structural Elucidation in Academic Research Settings
The definitive identification and structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules, including adamantane derivatives. The high symmetry of the adamantane cage often leads to simpler spectra than might be expected for a molecule with many protons and carbons. However, substitution breaks this symmetry, leading to more complex splitting patterns and a greater number of distinct signals.
For a putative structure of 1-bromo-3-amino-5-methyladamantane, the following spectral features would be anticipated:
¹H NMR: The spectrum would show characteristic signals for the protons on the adamantane cage, as well as a singlet for the methyl group protons and a broad signal for the amine protons. The chemical shifts of the cage protons would be influenced by the electron-withdrawing effects of the bromine and amino groups.
¹³C NMR: The spectrum would display distinct signals for each of the carbon atoms in the adamantane skeleton, the methyl carbon, and the carbons bearing the bromo and amino substituents. The chemical shifts of the bridgehead carbons attached to the substituents would be significantly different from those of the unsubstituted bridgehead and methylene (B1212753) carbons.
The following tables provide hypothetical ¹H and ¹³C NMR chemical shift data for this compound, based on known data for substituted adamantanes.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Adamantane CH₂ | 1.50-2.20 | m |
| Adamantane CH | 2.20-2.50 | m |
| -CH₃ | ~0.90 | s |
| -NH₂ | 1.50-3.00 (variable) | br s |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-Br | 60-70 |
| C-NH₂ | 50-60 |
| C-CH₃ | 30-35 |
| -CH₃ | 25-30 |
| Adamantane CH₂ | 35-50 |
| Adamantane CH | 30-40 |
Other Analytical Techniques:
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can help to confirm the structure. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum.
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹) and the C-H stretching of the adamantane and methyl groups (around 2850-2950 cm⁻¹).
Through the careful application of these synthetic and analytical methodologies, the preparation and unambiguous characterization of this compound can be achieved in a research setting.
Spectroscopic Analysis Methods for this compound
The structural elucidation of this compound, or 1-bromo-3-methyladamantanamine, would rely on a combination of spectroscopic techniques to confirm its molecular structure and identify its key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework. The ¹H NMR spectrum is expected to show characteristic signals for the protons on the adamantane cage and the methyl group. The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms, with chemical shifts indicative of their local electronic environment, including carbons bonded to the bromine and nitrogen atoms.
Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum would show a molecular ion peak corresponding to the molecular formula C₁₁H₁₈BrN. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying the presence of a single bromine atom in the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups. The presence of an amine group would be indicated by N-H stretching vibrations. The C-Br stretching frequency would also be observable.
Interactive Table: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the adamantane cage protons and the methyl group protons. |
| ¹³C NMR | Distinct signals for the carbon atoms of the adamantane cage, including those attached to the bromine and amino groups, and the methyl carbon. |
| Mass Spec | Molecular ion peak consistent with the molecular weight of 244.17 g/mol , with a characteristic isotopic pattern for bromine. |
| IR Spectroscopy | N-H stretching bands for the primary amine and a C-Br stretching band. |
Chromatographic Purity and Impurity Profiling for Research Batches
To ensure the quality of research batches of this compound, chromatographic techniques are essential for determining purity and identifying any potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for analyzing adamantane derivatives. google.comresearchgate.net
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile technique for the analysis of adamantane derivatives. researchgate.net Due to the lack of a strong chromophore in this compound, UV detection can be challenging. nih.gov Therefore, derivatization with a UV-active or fluorescent tag is often employed. nih.gov Alternatively, detectors such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector can be used for the analysis of non-chromophoric compounds. nih.goviajps.com
Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile compounds like adamantane derivatives. google.com Typically, a flame ionization detector (FID) is used. For GC analysis, it is often necessary to convert the amine to its free base form to improve its volatility and chromatographic behavior. google.com GC can be effectively used to separate and quantify impurities.
Impurity Profiling: Potential impurities in this compound could arise from the starting materials or by-products of the synthesis. These could include unreacted starting materials, isomers, or degradation products. A combination of HPLC and GC, often coupled with mass spectrometry (LC-MS or GC-MS), would be used to identify and quantify these impurities.
Interactive Table: Typical Chromatographic Conditions for Adamantane Amine Analysis
| Parameter | HPLC | GC |
| Column | C18 or C8 reversed-phase | Capillary column (e.g., DB-5) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Buffer | Helium or Nitrogen |
| Detector | UV (with derivatization), CAD, RI, MS | FID, MS |
| Typical Application | Purity determination, quantification | Impurity profiling, analysis of volatile impurities |
Preclinical Pharmacological Profile of this compound Remains Undocumented in Publicly Accessible Scientific Literature
Despite a comprehensive search of scientific databases and preclinical research repositories, detailed molecular and cellular pharmacological investigations specifically focused on the chemical compound this compound are not available in the public domain.
The requested in-depth analysis, including target receptor interaction profiling, ligand binding kinetics, and functional characterization, could not be compiled as no preclinical studies detailing these specific aspects of this compound have been published or made publicly accessible.
The initial search strategy aimed to retrieve data pertinent to the following areas of investigation:
N-Methyl-D-Aspartate (NMDA) Receptor Subtype Interactions: Information was sought on the ligand binding kinetics and affinity of this compound for various NMDA receptor subtypes, as well as its functional effects in heterologous expression systems.
Exploration of Other Neurotransmitter Receptors and Ion Channels: The search also encompassed potential interactions with and modulation of voltage-gated and ligand-gated ion channels.
However, the extensive search did not yield any specific preclinical data, research findings, or data tables related to this compound. The scientific literature to date appears to focus on other related adamantane derivatives. Consequently, the structured article on the molecular and cellular pharmacology of this compound, as per the requested outline, cannot be generated at this time due to the absence of foundational preclinical research on this specific compound.
Molecular and Cellular Pharmacological Investigations of Demethyl Bromo Memantine Preclinical Focus
Cellular Signaling Pathway Modulation by Demethyl Bromo Memantine (B1676192)
Intracellular Kinase Cascade Analysis
There is currently no available research detailing the effects of Demethyl Bromo Memantine on intracellular kinase cascades. Studies on the parent compound, Memantine, have suggested that its modulation of the NMDA receptor can indirectly influence various downstream signaling pathways crucial for neuronal survival and plasticity. However, the specific impact of demethylation and bromine substitution on these signaling events for this compound has not been investigated. Elucidating how this analog might alter the phosphorylation state and activity of key kinases, such as those in the MAPK/ERK or PI3K/Akt pathways, would be critical in understanding its potential neuroprotective or neurotoxic effects.
Gene Expression Perturbations in Neural Cell Cultures
An examination of scientific databases reveals a lack of studies on the effects of this compound on gene expression in neural cell cultures. Such research would be invaluable for identifying the molecular targets and pathways modulated by this compound. Transcriptomic analyses, such as RNA sequencing, could provide a global view of the genetic and molecular changes induced by this compound in neuronal and glial cells, offering insights into its potential mechanisms of action and off-target effects. Without such data, the molecular footprint of this compound on neural cells remains unknown.
Structure-Activity Relationship (SAR) Elucidation for this compound Analogs
The structure-activity relationship (SAR) for this compound and its analogs is another area where specific preclinical data is absent. SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds.
Impact of Bromine Substitution on Receptor Binding and Functional Activity
The influence of the bromine atom on the adamantane (B196018) scaffold of this compound concerning its receptor binding and functional activity has not been documented. Generally, halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability. These changes can, in turn, affect how the compound interacts with its biological targets. For instance, the position and nature of the halogen can influence binding affinity and selectivity for different receptor subtypes. In the context of NMDA receptor antagonists, such modifications could potentially alter the kinetics of channel blocking and unblocking, a critical determinant of therapeutic efficacy and tolerability.
Stereochemical Determinants of Biological Profile
As this compound possesses chiral centers, its stereochemistry would likely play a crucial role in its biological activity. However, no studies have been published that investigate the synthesis of its individual enantiomers or diastereomers and their differential effects on biological targets. It is a well-established principle in pharmacology that different stereoisomers of a drug can exhibit vastly different potencies, efficacies, and metabolic fates. Therefore, a comprehensive understanding of this compound's biological profile would necessitate the characterization of its individual stereoisomers.
An extensive search of publicly available scientific literature and research databases has revealed no specific preclinical in vivo research data for the chemical compound “this compound.” The search queries for this particular compound, including its potential electrophysiological, behavioral, and neurochemical profiles in non-human models, did not yield any relevant results.
The requested article, with its detailed outline focusing on neurophysiological assessments, behavioral phenotyping, and neurochemical profiling, cannot be generated with scientific accuracy for "this compound" due to the absence of published research on this specific molecule.
However, a substantial body of preclinical in vivo research exists for the well-known compound Memantine . This research covers many of the areas outlined in your request, including its effects on synaptic plasticity, cognitive function, motor activity, and neurochemical pathways in various animal models.
If you would like to proceed, an article can be generated on Memantine , adhering as closely as possible to your provided structure. This would allow for a thorough and scientifically accurate exploration of the preclinical in vivo research paradigms and methodologies for a closely related and extensively studied compound.
Please advise if you would like to receive an article on Memantine based on your detailed outline.
Preclinical in Vivo Research Paradigms and Methodologies for Demethyl Bromo Memantine Non Human Models
Neurochemical Profiling in Animal Brain Regions
Neurotransmitter Release and Turnover Studies
No specific studies on the effects of Demethyl Bromo Memantine (B1676192) on neurotransmitter release and turnover in non-human models were found in the available literature. Research on the parent compound, memantine, suggests that its primary mechanism of action is as an uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, which indirectly influences neurotransmitter systems, particularly the glutamatergic system. However, without direct studies on Demethyl Bromo Memantine, any discussion of its effects would be speculative.
Enzyme Activity Modulation in Brain Tissue
There is no available research detailing the modulation of enzyme activity in the brain tissue of non-human models following the administration of this compound.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species
Specific pharmacokinetic and pharmacodynamic models for this compound in preclinical species are not available in the current body of scientific literature.
Absorption and Distribution Studies in Animal Systems
No data from absorption and distribution studies of this compound in animal systems have been published.
Metabolic Pathways and Metabolite Identification in Non-Human Organisms
The metabolic pathways and identification of metabolites for this compound in non-human organisms have not been documented in available research. For the related compound memantine, it is known to be only partially metabolized in the liver, with the hepatic CYP450 enzyme system not playing a major role in its breakdown in humans. The primary metabolites of memantine are inactive and include the N-glucuronide conjugate, 6-hydroxy-memantine, and 1-nitroso-deaminated memantine. However, it is crucial to note that these pathways are for memantine and not this compound.
Excretion Routes and Clearance Mechanisms in Preclinical Models
There are no published studies on the excretion routes and clearance mechanisms of this compound in preclinical models. For memantine, the majority is excreted unchanged in the urine. Its renal clearance is dependent on pH, with alkaline urine significantly reducing excretion.
Computational and in Silico Approaches to Demethyl Bromo Memantine Research
Molecular Docking and Ligand-Target Interaction Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of ligands like Demethyl Bromo Memantine (B1676192) to their protein targets.
Molecular docking simulations are crucial for predicting how adamantane (B196018) derivatives, including by extension Demethyl Bromo Memantine, orient themselves within the binding site of a receptor. For NMDA receptor antagonists, the primary binding site is located within the ion channel pore. Docking studies on Memantine and its analogs consistently show the adamantane cage positioning itself within this channel. The positively charged amino group is critical for anchoring the ligand, while the rest of the molecule establishes further interactions with the pore-lining residues. nih.gov
The binding affinity, often expressed as a docking score or estimated binding free energy (in kcal/mol), quantifies the strength of the interaction. Lower energy values suggest stronger, more stable binding. For instance, docking studies on various NMDA receptor channel blockers have yielded a range of binding affinities, which help in comparing the potential potency of different compounds. While specific values for this compound are not available, data from related ligands provide a benchmark for potential efficacy. semanticscholar.org
| Compound | Target Receptor | Predicted Binding Affinity (kcal/mol) |
| MK-801 | NMDA Receptor (PCP-site) | -12.10 |
| AM-DAN | NMDA Receptor (PCP-site) | -10.16 |
| Memantine Analog (23) | hTRPM8 Channel | -10.41 |
| WS-12 | hTRPM8 Channel | -7.72 |
This table presents predicted binding affinities for various adamantane-based and other ligands to their respective receptor sites, as determined by molecular docking simulations. These values illustrate the utility of docking in quantifying and comparing ligand-receptor interactions. Data sourced from multiple computational studies. semanticscholar.orgnih.gov
A primary outcome of ligand-target simulations is the identification of specific amino acid residues that form key interactions with the ligand. For Memantine, studies have elucidated a detailed interaction map within the NMDA receptor channel. The protonated amino group of Memantine is understood to interact with asparagine residues at the narrowest constriction of the pore (specifically N616 in the GluN1 subunit). nih.gov
Furthermore, the methyl groups of Memantine are crucial for its enhanced affinity compared to its predecessor, Amantadine (B194251). Computational models, supported by mutagenesis studies, have identified hydrophobic pockets that accommodate these methyl groups. These pockets are formed by key residues such as Alanine (A645 on GluN1) and Alanine (A644 on GluN2B) located on the third transmembrane helices of the receptor. nih.govnih.gov The bromine and demethylated structure of this compound would be expected to alter these hydrophobic and steric interactions, a hypothesis that could be precisely tested using molecular docking.
| Ligand | Receptor Subunit | Key Interacting Residues | Type of Interaction |
| Memantine | GluN1 | Asn (N616) | Hydrogen Bond / Electrostatic |
| GluN1 | Ala (A645) | Hydrophobic | |
| GluN2B | Ala (A644) | Hydrophobic | |
| MK-801 | GluN1 | Asn (N614) | Hydrogen Bond |
| GluN2B | Asn (N612) | Hydrogen Bond |
This table summarizes the key amino acid residues within the NMDA receptor that are critical for binding Memantine and the related channel blocker MK-801. The identification of these residues is a key output of molecular simulation studies. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide powerful insights into the dynamic nature of ligand-receptor interactions over time. Unlike the static picture offered by molecular docking, MD simulations model the movements and conformational changes of both the ligand and the receptor, offering a more realistic representation of the biological environment.
MD simulations of Memantine bound to the NMDA receptor have revealed the dynamic process of channel blocking. These simulations show the ligand entering the channel vestibule and lodging itself between the pore loops and the helix-bundle crossing, which physically occludes ion permeation. ucsf.edu Such simulations can track the trajectory of the ligand, showing its flexibility and the various conformations it adopts as it navigates the binding pathway. researchgate.net
Furthermore, these simulations are critical for understanding how the receptor itself responds to ligand binding. Upon binding of channel blockers like Memantine, MD studies have shown a conformational change in the receptor, often leading to the promotion of a closed or non-conducting state of the ion channel gate. ucsf.edu This reciprocal dynamic relationship, where the ligand's flexibility and the receptor's conformational changes are coupled, is essential for a complete understanding of the mechanism of action. nih.gov
A key application of MD simulations is to assess the stability of the ligand-receptor complex once the initial binding pose has been established by docking. The stability is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A complex that reaches a stable, low RMSD value suggests that the ligand remains securely bound in its predicted pose. mdpi.com
For drug-receptor complexes, RMSD values that plateau around 2-3 Å are generally indicative of a stable interaction. mdpi.com Fluctuations in the RMSD can indicate that the ligand is shifting within the binding pocket or that parts of the protein are undergoing significant conformational changes. By analyzing RMSD trajectories, researchers can validate docking predictions and confirm that the identified binding mode is likely to be maintained over time, thus providing confidence in the predicted interaction mechanism. researchgate.netresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. For a compound series like the adamantane derivatives, QSAR can be a powerful tool for predicting the activity of new analogs and guiding the design of more potent molecules.
QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. A mathematical model is then generated that correlates these descriptors with the measured biological activity (e.g., IC₅₀ values for NMDA receptor inhibition).
For instance, a 3D-QSAR study on NR2B-selective NMDA receptor antagonists successfully developed models (CoMFA and CoMSIA) that linked steric, electrostatic, and hydrogen-bond acceptor fields to analgesic activity. mdpi.com The statistical robustness of these models (e.g., high R² and Q² values) indicated their predictive power. Another study on polypharmacophoric compounds based on 1-aminoadamantane derivatives also resulted in a regression model with satisfactory statistical characteristics for predicting NMDA receptor blockage. bmc-rm.org Similarly, a fragment-based QSAR (FB-QSAR) approach has been used to analyze adamantane-based inhibitors of the M2 channel, providing insights for designing new antiviral drugs. nih.gov
Such models could be applied to this compound and its analogs to predict their NMDA receptor antagonist activity. By understanding which structural features—such as the presence and position of the bromo group or the demethylation—positively or negatively influence activity, QSAR can guide the synthesis of more effective therapeutic agents.
| QSAR Model | Statistical Parameter | Value | Interpretation |
| CoMFA | Q² | 0.540 | Good internal predictive ability |
| R² | 0.980 | Strong correlation between predicted and observed activity | |
| R² pred | 0.613 | Good external predictive ability | |
| CoMSIA | Q² | 0.665 | Very good internal predictive ability |
| R² | 0.916 | Strong correlation between predicted and observed activity | |
| R² pred | 0.701 | Very good external predictive ability |
This table summarizes the statistical validation parameters for 3D-QSAR models developed for a series of NR2B-selective NMDA receptor antagonists. Q² (cross-validated R²), R² (non-cross-validated correlation coefficient), and R² pred (predictive R² for an external test set) are key indicators of a model's robustness and predictive power. mdpi.com
Development of Predictive Models for Biological Activity of this compound Analogs
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. For analogs of this compound, these models establish a mathematical correlation between the physicochemical properties of the molecules and their biological activity. The goal is to create robust models that can accurately forecast the activity of newly designed, unsynthesized compounds. researchgate.netnih.gov
The development process typically involves:
Dataset Compilation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for NMDA receptor antagonism) is collected.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each analog. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, surface area, electronic properties).
Model Generation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity.
Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability and generalizability.
For adamantane derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been successfully employed. mdpi.com These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric and electrostatic fields would likely enhance or diminish biological activity. mdpi.com Such models are invaluable for guiding the rational design of new, more potent this compound analogs.
Table 1: Example Parameters for a Hypothetical QSAR Model for this compound Analogs
| Parameter | Value | Description |
| N | 35 | Number of compounds in the training set |
| R² | 0.92 | Coefficient of determination, indicating the model's explanatory power |
| Q² | 0.75 | Cross-validated R², indicating the model's internal predictive ability |
| R²_pred | 0.81 | Predictive R² for the external test set, indicating the model's external predictive ability |
| Descriptors | CoMFA (Steric, Electrostatic), LogP | Variables used in the model |
This table is illustrative and based on typical values found in QSAR studies of related compounds.
Identification of Essential Structural Descriptors for Activity
A key outcome of predictive modeling is the identification of the most critical molecular features, or descriptors, that govern the biological activity of this compound and its analogs. By analyzing the validated QSAR models, researchers can pinpoint which structural, electronic, and physicochemical properties are essential for potent interaction with the biological target, such as the NMDA receptor. researchgate.netnih.gov
For memantine and its derivatives, research has highlighted the importance of several key features:
The Adamantane Cage: This rigid, lipophilic scaffold is a fundamental pharmacophore. It correctly positions the molecule within the binding site of the NMDA receptor channel. nih.gov Its size and shape are crucial for establishing favorable van der Waals interactions.
The Amino Group: The primary amine of memantine is critical for its activity as an uncompetitive NMDA receptor antagonist. mdpi.comnih.gov At physiological pH, this group is protonated, and the resulting positive charge is believed to interact with the magnesium binding site within the ion channel, effectively blocking it. mdpi.comresearchgate.net Modifications that change the basicity or accessibility of this group, such as converting it to an amide, can be detrimental to activity. nih.gov
Substitution on the Adamantane Core: The position and nature of substituents, such as the demethylation and bromination in this compound, can fine-tune the molecule's properties. Substitutions can alter lipophilicity, steric bulk, and electronic distribution, thereby modulating binding affinity and pharmacokinetic profiles.
Cheminformatics and Virtual Screening Applications
Cheminformatics and virtual screening (VS) are powerful computational techniques used to search large chemical databases for molecules with a high likelihood of binding to a specific biological target. nih.gov These methods are significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. nih.gov For this compound, these approaches can be used to identify novel chemical scaffolds that mimic its activity or to explore its interactions with specific targets.
Ligand-Based Virtual Screening for Novel Scaffolds
Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown or poorly defined, but a set of known active ligands exists. nih.govnih.gov The fundamental principle is that molecules with similar structures or properties are likely to have similar biological activities. nih.gov
The process for identifying novel scaffolds with potential this compound-like activity would involve:
Query Definition: Using this compound or a set of known active memantine analogs as the reference or query molecules.
Similarity Searching: Screening a large compound database (e.g., ZINC, ChEMBL) to find molecules that are structurally similar to the query. Similarity can be assessed based on 2D fingerprints or 3D shape and pharmacophore features.
Pharmacophore Modeling: A pharmacophore model is constructed based on the essential structural features of active ligands. mdpi.com For this compound, this model would likely include a hydrophobic cage, a positive ionizable feature, and specific spatial relationships between them. The database is then screened for compounds that match this pharmacophoric arrangement. mdpi.com
LBVS is particularly useful for scaffold hopping—finding new core structures that maintain the essential pharmacophoric features but have different underlying chemical skeletons, potentially leading to improved properties or novel intellectual property. nih.gov
Structure-Based Virtual Screening for Target-Specific Exploration
When a high-resolution 3D structure of the biological target (e.g., the NMDA receptor) is available, structure-based virtual screening (SBVS) becomes the method of choice. frontiersin.org SBVS, primarily through molecular docking, simulates the binding of potential ligands to the target's active site. nih.govresearchgate.net
The SBVS workflow for this compound would proceed as follows:
Target Preparation: Obtaining and preparing the 3D crystal or cryo-EM structure of the target receptor, such as the NMDA receptor ion channel. phcogres.com
Database Preparation: Preparing a library of small molecules for docking, ensuring they are in the correct 3D and protonation state.
Molecular Docking: Each molecule from the library is computationally "docked" into the defined binding site of the receptor. Docking algorithms sample numerous conformations and orientations of the ligand, predicting the most favorable binding pose. nih.govresearchgate.net
Scoring and Ranking: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each docked ligand. frontiersin.org The compounds are then ranked based on their predicted affinity.
Hit Selection: The top-ranked compounds are selected for further analysis and, ultimately, for experimental validation.
In silico studies have explored the docking of memantine and its derivatives into the NMDA receptor channel, confirming interactions with key amino acid residues like asparagine (Asn599) and valine (Val623). mdpi.com SBVS allows researchers to explore how modifications, such as those in this compound, might alter these specific interactions and affect binding affinity. mdpi.com
Table 2: Illustrative Molecular Docking Results for Memantine Analogs against the NMDA Receptor
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Memantine | -8.15 | Asn599, Val623 |
| Analog A | -8.91 | Asn599, Leu605 |
| Analog B | -7.54 | Val623 |
| Analog C | -9.23 | Asn599, Leu605, Ala602 |
This table is for illustrative purposes. Data is conceptual and based on findings from studies such as mdpi.com.
Advanced Research Methodologies and Future Directions for Demethyl Bromo Memantine Studies
Application of Optogenetic and Chemogenetic Techniques in Mechanistic Research
There are currently no available studies that utilize optogenetic or chemogenetic tools to investigate the neural circuits or specific cell types modulated by Demethyl Bromo Memantine (B1676192). Research in this area would be required to precisely control and observe the effects of the compound on neuronal activity, offering insights into its direct mechanisms of action.
Multi-Omics Profiling in Response to Demethyl Bromo Memantine in Preclinical Systems
Comprehensive multi-omics analyses are crucial for understanding the broader biological impact of a compound. For this compound, such data is not yet available.
Transcriptomics and Gene Expression Signatures
No transcriptomic studies (e.g., RNA-seq) have been published that detail the changes in gene expression in response to this compound administration in preclinical models. This type of data would be essential for identifying the genetic pathways and regulatory networks affected by the compound.
Proteomics and Protein-Protein Interaction Networks
Similarly, there is a lack of proteomic data that would identify and quantify changes in protein expression and post-translational modifications following exposure to this compound. Such studies are necessary to map the protein-protein interaction networks and cellular signaling cascades that the compound influences.
Advanced Neuroimaging Techniques in Animal Models (e.g., PET, fMRI for functional mapping)
Advanced neuroimaging techniques are powerful for observing the large-scale effects of a compound on brain activity and connectivity. At present, there are no published Positron Emission Tomography (PET) or functional Magnetic Resonance Imaging (fMRI) studies that have mapped the functional brain changes in animal models resulting from the administration of this compound.
Integration of Diverse Datasets for Systems Pharmacology Understanding
A systems pharmacology approach relies on the integration of diverse datasets, including multi-omics, imaging, and functional data, to build comprehensive computational models of a drug's effects. Due to the absence of the aforementioned data types for this compound, a systems-level understanding of its pharmacological profile has not yet been developed.
Q & A
Q. What are the critical parameters for synthesizing Demethyl Bromo Memantine with high purity?
- Methodological Answer: To ensure high-purity synthesis, researchers should:
- Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst ratio) based on brominated adamantane derivatives' reactivity .
- Use column chromatography or recrystallization for purification, validated via NMR (¹H/¹³C) and HPLC (>95% purity) .
- Characterize intermediates (e.g., bromination efficiency) using mass spectrometry and elemental analysis .
Q. How should researchers design in vitro assays to evaluate this compound’s NMDA receptor antagonism?
- Methodological Answer:
- Use HEK293 cells transfected with human NMDA receptor subunits (GluN1/GluN2B) and measure IC₅₀ via patch-clamp electrophysiology .
- Include positive controls (e.g., memantine) and negative controls (vehicle-only) to normalize inhibition curves .
- Validate results with radioligand binding assays using [³H]MK-801 to quantify receptor occupancy .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro potency and in vivo pharmacokinetic profiles of this compound?
- Methodological Answer:
- Conduct comparative studies under physiological conditions (e.g., plasma protein binding, blood-brain barrier permeability) using LC-MS/MS for bioavailability quantification .
- Adjust dosing regimens in animal models (e.g., rodents) to account for metabolic stability and tissue distribution discrepancies .
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing from preclinical data .
Q. What strategies are effective for analyzing conflicting data on this compound’s neuroprotective vs. neurotoxic thresholds?
- Methodological Answer:
- Perform dose-response studies across multiple models (e.g., primary neurons, organoids) to identify concentration-dependent effects .
- Use transcriptomic profiling (RNA-seq) to differentiate pathways activated at therapeutic vs. toxic doses .
- Validate findings with in vivo histopathology (e.g., hippocampal neuron viability in murine models) .
Q. How can researchers optimize experimental protocols for studying this compound’s enantiomeric specificity?
- Methodological Answer:
- Employ chiral chromatography (e.g., Chiralpak® columns) to separate enantiomers and assess purity (>99% ee) .
- Compare enantiomers’ binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Validate functional differences using stereoselective assays (e.g., calcium imaging in cortical neurons) .
Data Management & Reproducibility
Q. What practices ensure reproducibility in this compound’s pharmacological studies?
- Methodological Answer:
- Document all experimental variables (e.g., buffer pH, cell passage number) in supplemental materials .
- Share raw datasets (e.g., dose-response curves, spectral data) in open-access repositories with DOIs .
- Use standardized statistical methods (e.g., ANOVA with Tukey post-hoc tests) and report effect sizes .
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer:
- Implement quality control (QC) protocols, including FTIR and melting point consistency checks .
- Cross-validate batches using orthogonal techniques (e.g., X-ray crystallography for structural confirmation) .
- Partner with accredited labs for inter-laboratory reproducibility testing .
Literature & Hypothesis Development
Q. What gaps in existing literature warrant further investigation of this compound?
- Methodological Answer:
- Systematic reviews should highlight understudied areas (e.g., long-term cognitive effects in neurodegenerative models) .
- Prioritize comparative studies with analogs (e.g., memantine, amantadine) to clarify mechanistic uniqueness .
- Explore structure-activity relationships (SAR) via computational docking simulations .
Q. How can researchers formulate hypotheses about this compound’s off-target effects?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
